molecular formula C18H14F4N2O B11779502 (S)-2-(3-(4-Fluorophenoxy)pyrrolidin-1-YL)-5-(trifluoromethyl)benzonitrile

(S)-2-(3-(4-Fluorophenoxy)pyrrolidin-1-YL)-5-(trifluoromethyl)benzonitrile

Cat. No.: B11779502
M. Wt: 350.3 g/mol
InChI Key: PVAJYDYVCYOVCP-INIZCTEOSA-N
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Description

(S)-2-(3-(4-Fluorophenoxy)pyrrolidin-1-YL)-5-(trifluoromethyl)benzonitrile is a chiral benzonitrile derivative featuring a pyrrolidine ring substituted with a 4-fluorophenoxy group and a trifluoromethyl (-CF₃) group at position 5 of the aromatic ring. The stereochemistry at the pyrrolidine’s chiral center (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . Its design leverages fluorine atoms to enhance metabolic stability, membrane permeability, and target binding affinity, hallmarks of modern drug optimization strategies .

Properties

Molecular Formula

C18H14F4N2O

Molecular Weight

350.3 g/mol

IUPAC Name

2-[(3S)-3-(4-fluorophenoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C18H14F4N2O/c19-14-2-4-15(5-3-14)25-16-7-8-24(11-16)17-6-1-13(18(20,21)22)9-12(17)10-23/h1-6,9,16H,7-8,11H2/t16-/m0/s1

InChI Key

PVAJYDYVCYOVCP-INIZCTEOSA-N

Isomeric SMILES

C1CN(C[C@H]1OC2=CC=C(C=C2)F)C3=C(C=C(C=C3)C(F)(F)F)C#N

Canonical SMILES

C1CN(CC1OC2=CC=C(C=C2)F)C3=C(C=C(C=C3)C(F)(F)F)C#N

Origin of Product

United States

Biological Activity

(S)-2-(3-(4-Fluorophenoxy)pyrrolidin-1-YL)-5-(trifluoromethyl)benzonitrile, often referred to as a fluorinated pyrrolidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by the presence of a trifluoromethyl group and a fluorophenoxy moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure

The chemical structure of this compound is represented as follows:

C19H18F4N2O\text{C}_{19}\text{H}_{18}\text{F}_4\text{N}_2\text{O}

This structure includes:

  • A pyrrolidine ring that enhances binding affinity to biological targets.
  • A trifluoromethyl group that increases lipophilicity and metabolic stability.
  • A fluorophenoxy substituent that may enhance selectivity for certain receptors.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Inhibition of Phosphodiesterases (PDEs) :
    • The compound has shown inhibitory effects on various PDE isoforms, particularly PDE4D, which is involved in inflammatory responses. It has demonstrated an IC50 value of approximately 0.39 µM against PDE4D, indicating potent inhibition compared to traditional PDE inhibitors like theophylline .
  • Anti-inflammatory Properties :
    • In vivo studies have highlighted its ability to reduce bronchial eosinophilia and airway hyperactivity in animal models of asthma. This suggests potential use in treating chronic respiratory conditions by modulating inflammatory pathways .
  • Antitumor Activity :
    • Preliminary studies have suggested that the compound may possess antitumor properties, particularly against hepatocellular carcinoma (HCC). The mechanism appears to be independent of PDE inhibition and may involve modulation of signaling pathways associated with tumor growth .
  • Neuroprotective Effects :
    • The compound has been investigated for neuroprotective properties, with evidence suggesting it can suppress reactive oxygen species (ROS) generation and enhance mitochondrial function in neuronal cells under stress conditions .

Structure-Activity Relationships (SAR)

The incorporation of fluorinated groups into the molecular structure has been shown to enhance the potency and selectivity of the compound. The trifluoromethyl group at the para position significantly increases binding affinity for target proteins compared to non-fluorinated analogs. Additionally, variations in the aryl substituents have been linked to altered pharmacokinetic profiles and improved therapeutic indices .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on PDE Inhibition : A study published in MDPI demonstrated that derivatives with varying substitutions on the pyrrolidine ring exhibited differing degrees of PDE4D inhibition, with some compounds showing enhanced anti-inflammatory effects in murine models .
  • Antitumor Efficacy : Another research effort highlighted its selective cytotoxicity against HCC cell lines, suggesting a novel therapeutic avenue for cancer treatment that warrants further exploration through clinical trials .

Comparative Table of Biological Activities

Biological ActivityIC50 ValueReference
PDE4D Inhibition0.39 µM
Anti-inflammatory (Airway Model)Effective
Antitumor Activity (HCC)Selective
NeuroprotectionSignificant

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of (S)-2-(3-(4-Fluorophenoxy)pyrrolidin-1-YL)-5-(trifluoromethyl)benzonitrile. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Case Study : A study conducted by the National Cancer Institute (NCI) assessed the compound's activity against a panel of 60 human cancer cell lines. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 μM, suggesting strong antitumor activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents.

  • Data Table: Antimicrobial Activity
MicroorganismZone of Inhibition (mm)Concentration Tested (µg/mL)
Escherichia coli18100
Staphylococcus aureus20100
Pseudomonas aeruginosa15100

This table summarizes the observed antimicrobial activity against selected pathogens, demonstrating the compound's potential as an antimicrobial agent .

Pharmacological Studies

Pharmacological evaluations have shown that this compound may interact with various biological pathways, potentially influencing neurotransmitter systems.

  • Mechanism of Action : Preliminary studies suggest that the compound may act as a modulator of neurotransmitter receptors, which could be beneficial in treating neurological disorders .

Chemical Reactions Analysis

Pyrrolidine Ring Functionalization

The (S)-configured pyrrolidine ring serves as a critical site for stereoselective modifications:

  • Nucleophilic Substitution : The tertiary amine in the pyrrolidine ring undergoes alkylation or acylation under mild conditions. For example, sulfonylation using chloropyridinyl sulfonyl chlorides (e.g., 5-chloropyridin-2-ylsulfonyl chloride) produces sulfonamide derivatives, as demonstrated in TRPV4 antagonist syntheses .

  • Oxidation : Selective oxidation of the pyrrolidine ring’s C3 hydroxyl group (if present) could be achieved using TEMPO/oxone systems, though this requires precise steric control due to the adjacent fluorophenoxy group .

Table 1: Representative Pyrrolidine Modifications

Reaction TypeReagents/ConditionsProduct ApplicationSource
Sulfonylation5-Chloropyridin-2-ylsulfonyl chloride, DIEA, DCMTRPV4 antagonist intermediates
Boc Protection/DeprotectionN-Boc-proline, HCTU, TFAGuanidine precursor synthesis

Benzonitrile Group Reactivity

The electron-withdrawing benzonitrile moiety directs electrophilic aromatic substitution (EAS) to specific positions and participates in cycloadditions:

  • Hydrolysis : Under acidic or basic conditions, the nitrile group converts to a carboxylic acid (e.g., 2-[(3S)-3-(4-fluorophenoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid ).

  • Cyclization : Diazotization with NaNO₂/HCl followed by intramolecular coupling forms fused heterocycles, as seen in triazolo-furo-pyridine syntheses .

Equation 1: Hydrolysis to Carboxylic Acid

(S)-BenzonitrileH2O, ΔHCl or NaOH(S)-Benzoic Acid[4]\text{(S)-Benzonitrile} \xrightarrow[\text{H}_2\text{O, } \Delta]{\text{HCl or NaOH}} \text{(S)-Benzoic Acid} \quad[4]

Trifluoromethyl Group Stability and Reactivity

The -CF₃ group exhibits high stability under most conditions but participates in unique transformations:

  • Radical Reactions : Under UV light or radical initiators (e.g., AIBN), the -CF₃ group can undergo hydrogen abstraction, though this is less common in aromatic systems .

  • Electrophilic Substitution : The -CF₃ group deactivates the benzene ring, directing EAS to the meta position relative to itself.

Table 2: Trifluoromethyl Group Behavior

ConditionReactivityExample ApplicationSource
Acidic (TFA)Stable; no decomposition observedBoc deprotection in SPHK2 inhibitors
Basic (NaOH/EtOH)Stable up to 100°CHydrolysis of nitrile to amide

Sonogashira Coupling

The benzonitrile’s aromatic ring facilitates palladium-catalyzed couplings:

  • Alkyne Insertion : Terminal alkynes react with halogenated precursors (e.g., bromobenzonitrile derivatives) to form aryl acetylenes, followed by Lindlar’s catalyst reduction to cis-alkenes .

Equation 2: Sonogashira Coupling

Ar-Br+HC≡C-RPd(PPh3)4,CuIAr-C≡C-R[5]\text{Ar-Br} + \text{HC≡C-R} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{Ar-C≡C-R} \quad[5]

Guanidinylation

The pyrrolidine nitrogen reacts with N,N′-di-Boc-protected carboxamidines to form guanidine derivatives, critical for enhancing binding affinity in kinase inhibitors .

Key Steps :

  • Boc deprotection with TFA.

  • Coupling with N,N′-di-Boc-1H-pyrazole-1-carboxamidine.

  • Final TFA treatment to yield guanidinium salts.

Stereochemical Considerations

The (S)-configuration at the pyrrolidine C3 position dictates enantioselective outcomes:

  • Chiral Resolution : HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers during synthetic optimization .

  • Biological Relevance : The (S)-enantiomer shows higher receptor binding affinity in related TRPV4 antagonists .

Degradation Pathways

  • Photodegradation : UV exposure (λ = 254 nm) leads to defluorination or ring-opening of the pyrrolidine moiety.

  • Oxidative Stress : ROS (e.g., H₂O₂) oxidizes the benzonitrile group to nitro derivatives, as observed in analogous fluorinated pharmaceuticals .

Comparison with Similar Compounds

Key Findings:

  • Fluorine Impact: The 4-fluorophenoxy group in the (S)-compound improves lipophilicity (logP = 3.8 vs. 3.2) and kinase binding (IC₅₀ = 15 nM vs. 45 nM) compared to the non-fluorinated analogue. Fluorine’s electronegativity likely stabilizes π-π stacking or dipole interactions in the enzyme active site .
  • Stereochemistry : The (S)-enantiomer shows superior selectivity (>10-fold) over the (R)-form, attributed to optimal spatial alignment with the kinase’s ATP-binding pocket .

Comparison with Heterocyclic Derivatives

  • Pyridine-Based Analogues : Replacement of the benzonitrile core with pyridine reduces metabolic stability (t₁/₂ = 2.1 h) due to increased susceptibility to cytochrome P450 oxidation .
  • Tetrahydrofuran (THF)-Containing Derivatives : Compounds like those in (e.g., phosphoramidite-linked THF derivatives) prioritize nucleic acid interactions over kinase inhibition, reflecting divergent applications in oligonucleotide synthesis versus small-molecule therapeutics .

Research Highlights and Clinical Relevance

  • In Vivo Efficacy: The (S)-compound demonstrated a 60% reduction in tumor growth in xenograft models at 10 mg/kg, outperforming non-fluorinated analogues (35% reduction) .
  • Toxicity Profile : The trifluoromethyl group contributes to a higher risk of hepatotoxicity at elevated doses (ALT elevation >3× baseline), necessitating dose optimization in preclinical studies .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (S)-2-(3-(4-fluorophenoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzonitrile, and how can stereochemical purity be ensured?

  • Methodological Answer : A multi-step synthesis involving Buchwald-Hartwig amination or SNAr reactions is commonly employed. For example, coupling 4-fluoro-2-(trifluoromethyl)benzonitrile with a chiral pyrrolidine intermediate (e.g., (S)-3-(4-fluorophenoxy)pyrrolidine) under palladium catalysis can yield the target compound . Stereochemical control requires chiral resolution via HPLC or asymmetric catalysis. Purity (>98%) is confirmed by chiral HPLC and 19F NMR^{19}\text{F NMR} to detect diastereomeric impurities .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is definitive for confirming stereochemistry and bond angles, as demonstrated for structurally similar fluorophenyl-pyrrolidine derivatives . High-resolution mass spectrometry (HRMS) and 13C^{13}\text{C}/19F NMR^{19}\text{F NMR} are essential for validating molecular weight and substituent positioning. For instance, the trifluoromethyl group shows distinct 19F NMR^{19}\text{F NMR} shifts at δ -62 to -65 ppm .

Q. How can researchers design initial biological screening assays to evaluate this compound’s kinase inhibition potential?

  • Methodological Answer : Use in vitro kinase inhibition panels (e.g., Eurofins KinaseProfiler™) targeting TRK family kinases, given structural similarities to TRK inhibitors like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidines . IC50_{50} values should be determined via fluorescence polarization assays. Include positive controls (e.g., larotrectinib) and assess selectivity against off-target kinases (VEGFR2, EGFR) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights justify modifications to the pyrrolidine or benzonitrile moieties for enhanced potency?

  • Methodological Answer : SAR studies indicate that the 4-fluorophenoxy group on pyrrolidine enhances binding to hydrophobic kinase pockets, while the trifluoromethyl group improves metabolic stability . Modifying the pyrrolidine’s stereochemistry (e.g., R vs. S configuration) alters target engagement, as shown in crystallographic data for analogous compounds . Computational docking (e.g., Schrödinger Maestro) can predict binding poses with TRKA (PDB: 6KPC) to guide substitutions .

Q. How do researchers address pharmacokinetic challenges posed by the trifluoromethyl and fluorophenoxy groups?

  • Methodological Answer : The trifluoromethyl group’s lipophilicity may reduce aqueous solubility. Strategies include:

  • Salt formation : Co-crystallization with succinic acid to enhance bioavailability.
  • Prodrug design : Esterification of the benzonitrile group to improve absorption .
  • Metabolic stability assays : Use hepatic microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies metabolites, such as hydroxylated pyrrolidine derivatives .

Q. How can contradictory data on target selectivity (e.g., TRK vs. off-target kinases) be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (ATP concentration, pH). To resolve:

  • Biochemical vs. cellular assays : Compare IC50_{50} from purified kinase domains (biochemical) vs. cell-based assays (e.g., Ba/F3-TRKA proliferation).
  • Crystallography : Resolve co-crystal structures to identify critical H-bonding (e.g., between pyrrolidine and TRKA Glu590) or steric clashes with off-targets .
  • Alanine scanning mutagenesis : Validate key residues in TRKA responsible for binding .

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